![molecular formula C23H18ClN3O3 B2509783 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2034273-55-5](/img/structure/B2509783.png)
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a synthetic organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone typically involves multiple synthetic steps:
Synthesis of intermediates: : The process may start with the synthesis of key intermediates, such as 3-chloropyridine, pyrrolidine, and benzo[c]isoxazole derivatives.
Coupling reactions: : These intermediates are then coupled using appropriate reagents and conditions. For instance, the chloropyridine intermediate may be reacted with a pyrrolidine derivative under suitable conditions to form a pyrrolidinyl chloropyridine intermediate.
Final coupling and formation of the target compound: : The final step involves the coupling of the pyrrolidinyl chloropyridine intermediate with a benzo[c]isoxazole derivative to form the target compound. This step might require specific catalysts and optimized reaction conditions to achieve high yields.
Industrial Production Methods
The industrial production of this compound would require scalability and optimization of the synthetic routes. Key considerations include:
Raw material availability: : Ensuring a steady supply of the starting materials and intermediates.
Reaction efficiency: : Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.
Purification: : Implementing efficient purification techniques like recrystallization, chromatography, or distillation to obtain the final product in high purity.
化学反应分析
Types of Reactions
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: : The compound may be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can convert the compound into its reduced forms.
Substitution: : The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced with other nucleophiles.
Coupling reactions: : The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.
Reducing agents: : Agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Nucleophiles: : Various nucleophiles, such as amines, thiols, or alkoxides, for substitution reactions.
Catalysts: : Catalysts like palladium (Pd) or copper (Cu) compounds for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
科学研究应用
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone has shown potential in various scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its biological activities, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: : Explored as a lead compound in drug discovery and development, targeting specific molecular pathways.
作用机制
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors or enzymes: : The compound may bind to specific receptors or enzymes, altering their function.
Modulating signaling pathways: : It may influence cellular signaling pathways, leading to changes in cellular processes.
Inhibiting or activating proteins: : The compound could inhibit or activate proteins involved in disease-related pathways, contributing to its therapeutic potential.
相似化合物的比较
Comparing (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone with similar compounds highlights its uniqueness. Similar compounds might include:
(3-Chloropyridin-4-yl)(pyrrolidin-1-yl)methanone derivatives: : These compounds share structural similarities but may differ in biological activity and applications.
Benzo[c]isoxazole derivatives: : Compounds with benzo[c]isoxazole moieties that have varying substituents and properties.
Phenyl-substituted isoxazole compounds: : These compounds may have different substituents on the phenyl ring, leading to diverse chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique structure and chemical properties make it an attractive target for further investigation and development in fields ranging from medicinal chemistry to materials science.
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3-phenyl-2,1-benzoxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c24-19-13-25-10-8-21(19)29-17-9-11-27(14-17)23(28)16-6-7-20-18(12-16)22(30-26-20)15-4-2-1-3-5-15/h1-8,10,12-13,17H,9,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKJAXLBHLMRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
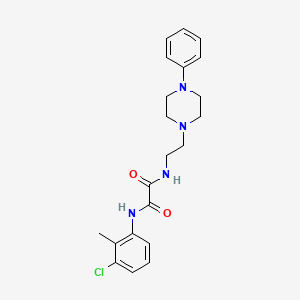
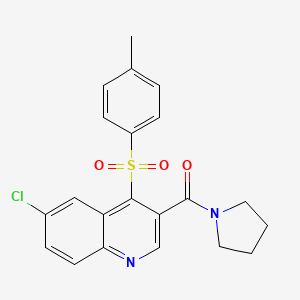
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)
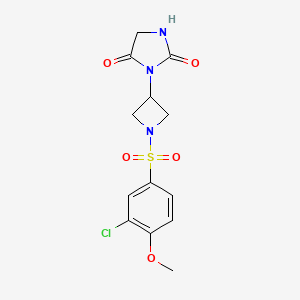


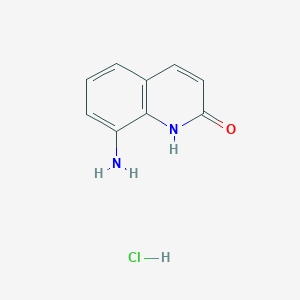
![N-[3-(dimethylamino)propyl]-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2509717.png)
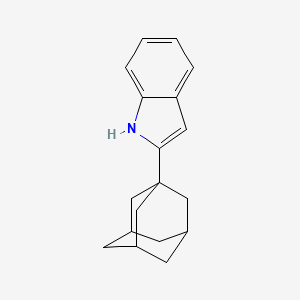
![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)
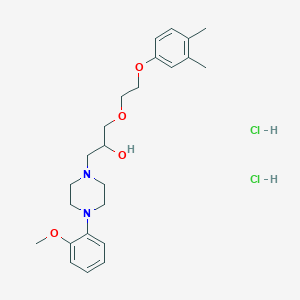

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)
